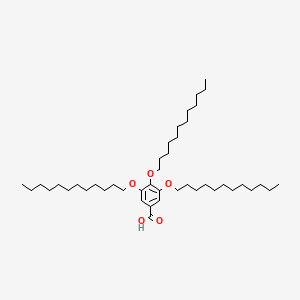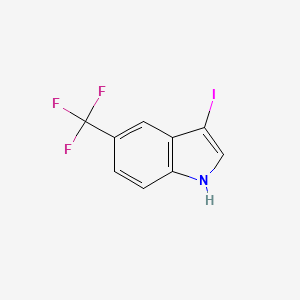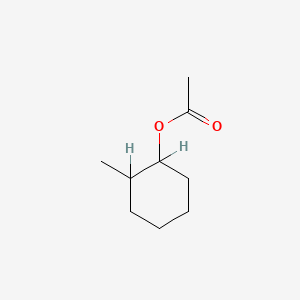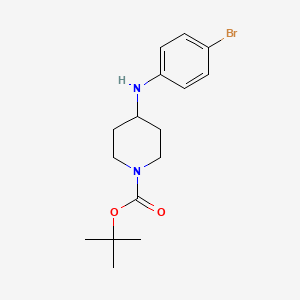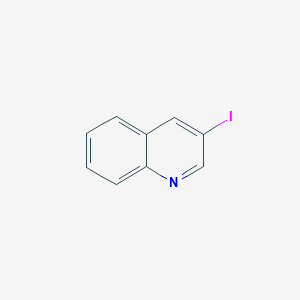![molecular formula C23H33NOSi B1589781 Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- CAS No. 864466-70-6](/img/structure/B1589781.png)
Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)-
説明
Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- is a chiral organosilicon compound that features a pyrrolidine ring substituted with a diphenylmethyl group and a triethylsilyl ether
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization of amino alcohols or reduction of pyrrole derivatives.
Introduction of the Diphenylmethyl Group: This step involves the addition of a diphenylmethyl group to the pyrrolidine ring, often through nucleophilic substitution or addition reactions.
Triethylsilyl Ether Formation: The final step involves the protection of the hydroxyl group with a triethylsilyl group, typically using triethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the diphenylmethyl group or the pyrrolidine ring, resulting in various reduced forms of the compound.
Substitution: The triethylsilyl ether group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the triethylsilyl group, while other nucleophiles can introduce new functional groups.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the pyrrolidine ring or diphenylmethyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- has several applications in scientific research:
Chemistry: Used as a chiral auxiliary or ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary or ligand, facilitating the formation of enantiomerically pure products by influencing the stereochemistry of the reaction. The molecular targets and pathways involved vary depending on the specific reaction or application.
類似化合物との比較
Pyrrolidine: A simpler analog without the diphenylmethyl and triethylsilyl groups.
Proline: A naturally occurring amino acid with a pyrrolidine ring, often used in asymmetric synthesis.
Diphenylprolinol: A related compound with a diphenylmethyl group but lacking the triethylsilyl ether.
Uniqueness: Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- is unique due to the combination of its chiral pyrrolidine ring, diphenylmethyl group, and triethylsilyl ether. This combination imparts specific steric and electronic properties that make it valuable in asymmetric synthesis and catalysis, distinguishing it from simpler analogs like pyrrolidine and proline.
特性
IUPAC Name |
[diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-triethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NOSi/c1-4-26(5-2,6-3)25-23(22-18-13-19-24-22,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17,22,24H,4-6,13,18-19H2,1-3H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZUYVBRWOKYBZ-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)OC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478994 | |
| Record name | Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864466-70-6 | |
| Record name | Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




